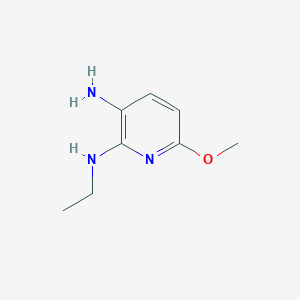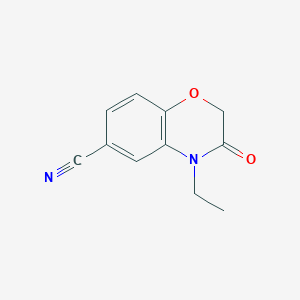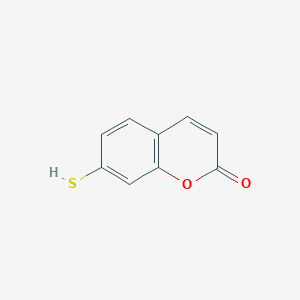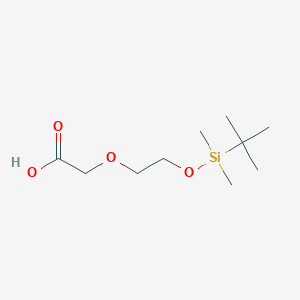
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid is a chemical compound with the molecular formula C10H22O4Si. It is known for its role in organic synthesis, particularly in the protection of hydroxyl groups. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a base such as triethylamine to facilitate the formation of the TBDMS ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during synthetic processes. This protection is reversible, allowing for the selective deprotection of the hydroxyl group under mild acidic or basic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
Compared to similar compounds, 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid offers unique advantages in terms of stability and ease of deprotection. The presence of the acetic acid moiety provides additional functionalization options, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H22O4Si |
|---|---|
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetic acid |
InChI |
InChI=1S/C10H22O4Si/c1-10(2,3)15(4,5)14-7-6-13-8-9(11)12/h6-8H2,1-5H3,(H,11,12) |
Clé InChI |
GBHFDUWTIMUQCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
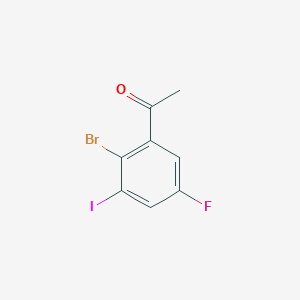
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)
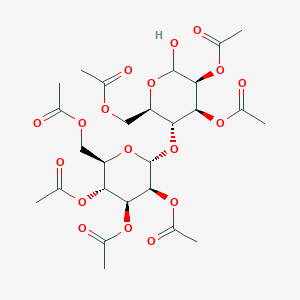

![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
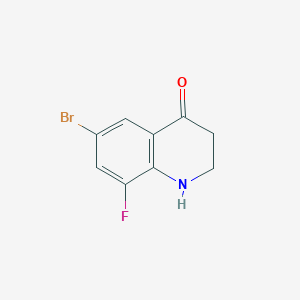
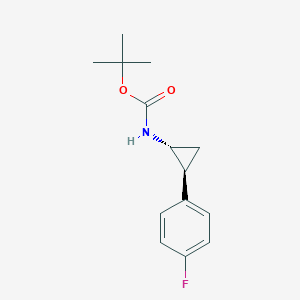
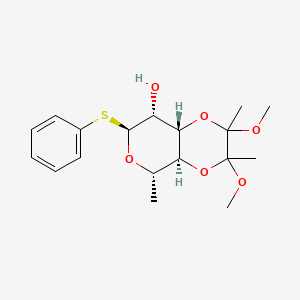
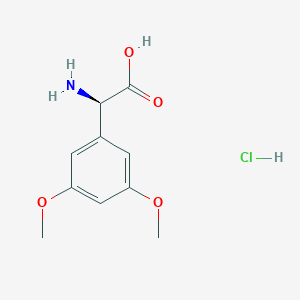
![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
